N-(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
"N-(3,4-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide" is a synthetic carboxamide derivative featuring a 2-oxo-1,2-dihydropyridine core substituted at the 3-position with a carboxamide group. The compound’s structure includes two aromatic substituents: a 3,4-dimethylphenyl group attached to the carboxamide nitrogen and a 4-methylbenzyl moiety at the 1-position of the dihydropyridine ring.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-6-9-18(10-7-15)14-24-12-4-5-20(22(24)26)21(25)23-19-11-8-16(2)17(3)13-19/h4-13H,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYKNYRJWQLSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridine derivative with an appropriate amine.
Substitution Reactions: The methyl groups on the phenyl rings can be introduced through Friedel-Crafts alkylation reactions using methyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups on the phenyl rings.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4-oxo-1,4-dihydroheterocyclic carboxamides, which are well-documented in medicinal chemistry. Below is a comparative analysis with structurally related analogs:
Key Differences and Implications
Naphthyridines (e.g., Compound 67) often exhibit enhanced rigidity and planarity compared to dihydropyridines, which may influence solubility and target affinity .
Substituent Effects :
- The 3,4-dimethylphenyl group in the target compound introduces steric bulk adjacent to the carboxamide, which could hinder rotational freedom compared to the adamantyl group in Compound 66.
- The 4-methylbenzyl substituent (target) vs. pentyl (Compound 67) may alter lipophilicity and membrane permeability.
Synthetic Complexity :
- The adamantyl group in Compound 67 requires specialized reagents (e.g., adamantane derivatives), whereas the target compound’s substituents (methylphenyl groups) are more synthetically accessible.
Research Findings and Limitations
- Methodological Overlaps : The use of LC-MS, NMR, and TLC for characterization (as in Compound 67 ) suggests these techniques are applicable to the target compound, though experimental validation is required.
Biological Activity
N-(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for its diverse pharmacological properties. The presence of aromatic substituents enhances its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound shows potential as a free radical scavenger, which can mitigate oxidative stress in cells.
- Antibacterial Properties : Preliminary studies suggest efficacy against several bacterial strains, indicating its potential as an antibacterial agent.
- Anticancer Activity : Some derivatives of similar compounds have demonstrated cytotoxic effects against various cancer cell lines.
The biological activity of N-(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways associated with growth and apoptosis.
- Free Radical Scavenging : Its structure allows it to neutralize free radicals, thus protecting cells from oxidative damage.
Case Studies
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity using DPPH and ABTS assays. The compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.
-
Antibacterial Evaluation :
- In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound had a minimum inhibitory concentration (MIC) that indicates promising antibacterial properties.
-
Cytotoxicity Against Cancer Cells :
- Several derivatives were tested against human cancer cell lines (e.g., MCF-7 and HepG2). The results showed dose-dependent cytotoxic effects, suggesting potential for further development as an anticancer agent.
Data Table of Biological Activities
| Activity Type | Methodology Used | Results |
|---|---|---|
| Antioxidant | DPPH/ABTS assays | Significant scavenging activity |
| Antibacterial | MIC determination | Effective against multiple strains |
| Cytotoxicity | MTT assay on cancer cell lines | Dose-dependent cytotoxicity observed |
Q & A
Basic Research Question
- Spectroscopy :
- Crystallography :
How can researchers address contradictions in crystallographic data, such as disorder or twinning?
Advanced Research Question
Discrepancies in SXRD data may arise from:
- Crystal twinning : Use SHELXL’s TWIN/BASF commands to model twin domains .
- Thermal motion/Disorder : Apply anisotropic displacement parameters (ADPs) and partial occupancy refinement .
Validation Tools : - Check R-factor convergence (target: <5% for high-resolution data).
- Cross-validate with PLATON’s ADDSYM to detect missed symmetry .
What methodologies are recommended for elucidating the compound’s reaction mechanisms?
Advanced Research Question
- Isotopic Labeling : Use ¹⁵N/²H isotopes in amidation steps to track bond formation via MS/MS .
- Computational Modeling :
How should researchers resolve contradictions between experimental and computational data (e.g., NMR chemical shifts)?
Advanced Research Question
- Root Causes : Solvent effects, conformational flexibility, or improper DFT functional selection.
Mitigation Strategies : - Simulate NMR shifts with explicit solvent models (e.g., IEFPCM in chloroform) .
- Use molecular dynamics (MD) to sample low-energy conformers and average calculated shifts .
What strategies are effective for analyzing biological activity in vitro?
Advanced Research Question
- Target Identification :
- Perform kinase inhibition assays (e.g., ATPase activity measurements) due to structural similarity to pyridine-based kinase inhibitors .
- SAR Studies :
- ADME Profiling :
- Use Caco-2 cell monolayers to assess permeability and metabolic stability in liver microsomes .
How can ambiguities in mass spectrometry fragmentation patterns be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
